Antazoline

Vue d'ensemble

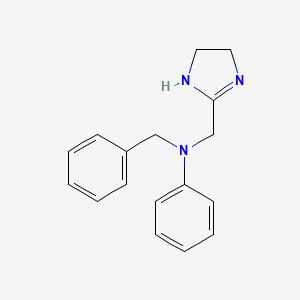

Description

L'Antazoline est un antihistaminique de première génération possédant des propriétés anticholinergiques. Il est principalement utilisé pour soulager la congestion nasale et dans les gouttes ophtalmiques, souvent en association avec la naphazoline, pour atténuer les symptômes de la conjonctivite allergique . La formule chimique de l'this compound est C17H19N3, et elle est connue pour sa capacité à se lier sélectivement aux récepteurs H1 de l'histamine, bloquant ainsi les actions de l'histamine endogène .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Antazoline peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la benzylamine avec le glyoxal pour former un intermédiaire, qui est ensuite réagi avec la phénylhydrazine pour donner le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol et de catalyseurs comme l'acide chlorhydrique pour faciliter la réaction.

Méthodes de Production Industrielle : Dans les milieux industriels, l'this compound est produite en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et de systèmes à flux continu pour assurer une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, avec des mesures strictes de contrôle de la qualité en place pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : L'Antazoline subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former son dérivé N-oxyde correspondant.

Réduction : Le cycle imidazoline de l'this compound peut être réduit pour former un dérivé dihydro.

Substitution : Les cycles aromatiques de l'this compound peuvent subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.

Réactifs et Conditions Courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés.

Réduction : L'hydrogénation catalytique en utilisant du palladium sur charbon est une méthode typique.

Substitution : Des réactifs tels que l'acide nitrique pour la nitration et le brome pour l'halogénation sont utilisés dans des conditions contrôlées.

Principaux Produits Formés :

Oxydation : N-oxyde d'this compound.

Réduction : Dihydrothis compound.

Substitution : Nitrothis compound et bromothis compound.

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : Étudié pour ses effets sur les récepteurs de l'histamine et son rôle potentiel dans la modulation des réponses immunitaires.

5. Mécanisme d'Action

L'this compound exerce ses effets en se liant aux récepteurs H1 de l'histamine, bloquant ainsi l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes associés à la libération d'histamine, tels que la congestion nasale et la conjonctivite allergique . Les cibles moléculaires comprennent les récepteurs H1 de l'histamine, et les voies impliquées sont principalement liées à l'inhibition de la signalisation médiée par l'histamine .

Composés Similaires :

Chlorphéniramine : Un autre antihistaminique de première génération avec des propriétés anticholinergiques similaires.

Diphénhydramine : Connu pour ses effets sédatifs et utilisé dans le traitement des allergies et comme somnifère.

Doxylamine : Couramment utilisé comme somnifère et pour ses propriétés antihistaminiques.

Unicité de l'this compound : L'this compound est unique dans sa combinaison avec la naphazoline pour le traitement de la conjonctivite allergique, offrant à la fois des effets antihistaminiques et décongestionnants. Sa liaison spécifique aux récepteurs H1 de l'histamine et sa capacité à être utilisée dans diverses formulations, telles que les gouttes ophtalmiques et les sprays nasaux, en font un composé polyvalent dans l'industrie pharmaceutique .

Applications De Recherche Scientifique

Pharmacological Cardioversion

Efficacy in Atrial Fibrillation

Antazoline has been shown to be effective in converting atrial fibrillation (AF) to sinus rhythm. Several studies have demonstrated its superiority or comparable efficacy to other antiarrhythmic drugs such as amiodarone and propafenone.

- A retrospective study indicated that this compound achieved an 85.3% success rate in terminating AF, outperforming amiodarone (66.7%) while being comparable to propafenone .

- Another study reported a 72.2% conversion rate with this compound, significantly higher than the control group receiving saline (10.5%) .

Safety Profile

This compound is generally well tolerated, with a low incidence of adverse effects. Common side effects include:

- Bradycardia : 4.1% of patients experienced this, which was the most frequent adverse effect noted .

- Drowsiness : Reported in 8.3% of cases.

- Nausea and headache : Each occurred in about 5.6% of patients .

Importantly, no serious adverse events were reported in several studies assessing its use in emergency settings .

Comparative Studies

A systematic review highlighted that this compound resulted in rapid cardioversion to sinus rhythm more effectively than other pharmacological options:

| Study | Sample Size | This compound Success Rate | Comparison Drug Success Rate |

|---|---|---|---|

| Maciag et al., 2017 | 74 | 72.2% | Placebo 10.5% |

| Farkowski et al., 2018 | 334 | 85.3% | Amiodarone 66.7% |

| Wybraniec et al., 2020 | 1300 | 78.2% | Propafenone 72.7%, Amiodarone 66.9% |

These findings suggest that this compound could be a preferred option for rapid cardioversion due to its efficacy and safety profile.

Case Studies

- Maciag et al., 2017 : In a randomized controlled trial, intravenous this compound was administered to patients with recent-onset AF, achieving a conversion rate of 72.2% compared to placebo .

- Farkowski et al., 2018 : A retrospective observational study involving patients with coronary artery disease showed an 85.3% conversion rate with this compound, indicating its effectiveness even in high-risk populations .

- Wybraniec et al., 2020 : This extensive observational study included over 1300 patients , demonstrating that this compound had a higher conversion rate compared to both amiodarone and propafenone .

Mécanisme D'action

Antazoline exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with histamine release, such as nasal congestion and allergic conjunctivitis . The molecular targets include histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated signaling .

Comparaison Avec Des Composés Similaires

Chlorpheniramine: Another first-generation antihistamine with similar anticholinergic properties.

Diphenhydramine: Known for its sedative effects and used in the treatment of allergies and as a sleep aid.

Doxylamine: Commonly used as a sleep aid and for its antihistamine properties.

Uniqueness of Antazoline: this compound is unique in its combination with naphazoline for the treatment of allergic conjunctivitis, providing both antihistamine and decongestant effects. Its specific binding affinity for histamine H1 receptors and its ability to be used in various formulations, such as eye drops and nasal sprays, make it a versatile compound in the pharmaceutical industry .

Activité Biologique

Antazoline, a first-generation antihistamine, has recently gained attention for its antiarrhythmic properties, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research studies.

This compound primarily functions as a histamine H1 receptor antagonist , selectively binding to but not activating these receptors. This action blocks the effects of endogenous histamine, leading to temporary relief from symptoms associated with histamine release . Additionally, this compound exhibits antiarrhythmic properties similar to those of quinidine, affecting cardiac conduction and rhythm .

Pharmacological Effects

Recent studies have highlighted several key pharmacological effects of this compound:

- Electrophysiological Impact : this compound significantly prolongs the P wave, QRS duration, and QT interval in electrocardiograms (ECGs). For instance, one study reported QRS prolongation from 101 ± 10 ms to 110 ± 16 ms after administration (p < .05) and QTcF prolongation from 403 ± 21 ms to 448 ± 27 ms (p < .0001) .

- Hemodynamic Changes : A notable decrease in stroke volume was observed (94.9 ± 21.8 ml vs. 82.4 ± 19.6 ml; p < .05), indicating potential impacts on cardiac output and overall hemodynamics .

Clinical Efficacy

This compound has demonstrated high efficacy in converting AF to sinus rhythm:

- Success Rates : In various studies, this compound achieved a successful cardioversion rate of approximately 78.3% to 85.3%, outperforming amiodarone (66.9%) and showing comparable results to propafenone .

- Time to Conversion : The median time for conversion from AF to sinus rhythm was reported as approximately 16 minutes in clinical trials .

Comparative Efficacy Table

| Study Reference | Sample Size | Success Rate (%) | Comparison Drug | Adverse Effects |

|---|---|---|---|---|

| Farkowski et al., 2016 | 432 | 78.3 | Amiodarone | Bradycardia (4.1%) |

| Maciąg et al., 2017 | 74 | 72.2 | Placebo | Hypotension (2.8%) |

| Wybraniec et al., 2018 | 450 | 85.3 | Amiodarone | No adverse events reported |

| Farkowski et al., 2022 | 334 | 78.2 | Propafenone | Hypotension (6 patients) |

Safety Profile

This compound is generally well-tolerated, with a relatively low incidence of serious adverse effects:

- Adverse Events : The most common side effects include bradycardia and hypotension, with overall safety endpoints met in approximately 5.2% of cases .

- Comparative Safety : this compound's safety profile appears favorable compared to other antiarrhythmic agents like amiodarone and propafenone, which have higher rates of adverse events in similar populations .

Case Studies

Several retrospective analyses have confirmed this compound's effectiveness in diverse clinical settings:

- Farkowski et al., 2018 : In patients with coronary artery disease (CAD), this compound was more effective than placebo for acute cardioversion of AF.

- Maciąg et al., AnPAF Study : Demonstrated significant efficacy in older populations without serious adverse actions.

Propriétés

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFJDPCWQRWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022613 | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/ | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

91-75-8 | |

| Record name | Antazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 120-122 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is antazoline and what is its primary historical use?

A1: this compound is a first-generation antihistamine, meaning it blocks the action of histamine, a chemical released by the body during allergic reactions. [, , , ] It was initially used to treat allergic conditions like rhinitis and conjunctivitis. []

Q2: What is the new therapeutic application of this compound that has garnered recent interest?

A2: Research suggests that intravenous this compound possesses significant antiarrhythmic properties and can be effective in the rapid conversion of atrial fibrillation (AF) to sinus rhythm. [, , , , , , , , , , , , , , , , ]

Q3: Are there specific patient populations where this compound's efficacy in treating atrial fibrillation might differ?

A4: Research suggests that this compound may be more effective in patients with short-duration AF (less than 48 hours). [, , , , , ] Additionally, its efficacy appears to decrease in patients with chronic kidney disease, particularly in those with an estimated glomerular filtration rate (eGFR) below 45 mL/min. [, ]

Q4: What are the potential advantages of using this compound for pharmacological cardioversion compared to other agents?

A5: One potential advantage is its rapid onset of action, often converting AF to sinus rhythm within minutes. [, , , ] It also appears to have a favorable safety profile with a low incidence of severe adverse effects. [, , , , ]

Q5: What is the mechanism of action of this compound in terminating atrial fibrillation?

A6: While the exact mechanism remains unclear, studies using isolated rabbit hearts suggest that this compound might suppress the development of early afterdepolarizations and Torsades de Pointes, both proarrhythmic events. [, ] It appears to achieve this by reducing the spatial dispersion of repolarization, essentially harmonizing the heart's electrical activity. [, ]

Q6: How does this compound affect the electrical activity of the heart?

A7: this compound has been shown to prolong the QT interval, PR interval, and QRS complex duration, suggesting it affects both conduction and refractoriness within the heart. [] Studies using isolated rabbit hearts revealed that it prolongs action potential duration, effective refractory period, and interatrial conduction time, all of which contribute to its antiarrhythmic effects. [, ]

Q7: Are there any studies investigating the hemodynamic effects of this compound?

A8: Yes, a study involving healthy volunteers found that this compound administration led to a transient decrease in blood pressure, stroke volume, and an increase in total peripheral resistance. [] These findings suggest a modest negative inotropic effect, meaning it slightly reduces the heart's force of contraction. []

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound hydrochloride is C17H19N3 · HCl, and its molecular weight is 301.8 g/mol. []

Q9: What are some analytical methods used to determine the concentration of this compound in biological samples?

A9: Several methods have been developed and validated for quantifying this compound in various matrices. These include:

- Reversed-phase ion-pair chromatography: This method, coupled with liquid-liquid extraction, has been successfully used to determine this compound hydrochloride concentrations in rat plasma and excreta. []

- Magnetic core–shell molecularly imprinted nano-conjugate sorbent: This novel method shows promise for the effective dispersive solid phase extraction of this compound and its metabolite, hydroxythis compound, from human plasma, enabling pharmacokinetic studies. []

Q10: What is the primary route of this compound elimination?

A11: Following intravenous administration in rats, urinary excretion appears to be the major route of elimination for this compound. [] Studies show that approximately 61.8% of the administered dose is recovered in urine within 72 hours. []

Q11: What are the known metabolites of this compound?

A12: Hydroxythis compound is a primary metabolite of this compound. [, ]

Q12: Are there any studies exploring the stability of this compound in pharmaceutical formulations?

A14: Yes, stability-indicating HPLC methods have been developed to evaluate the stability of this compound in combination with other drugs, like naphazoline, in ophthalmic solutions. [, ] These methods can identify and quantify degradation products, enabling assessment of the formulation's shelf-life and quality control. [, ]

Q13: Are there any known degradation products of this compound?

A15: One identified degradation product of this compound is N-[(N-benzylanilino)acetyl]ethylenediamine. This product was found in an expired stability lot of an ophthalmic solution containing this compound and naphazoline. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.